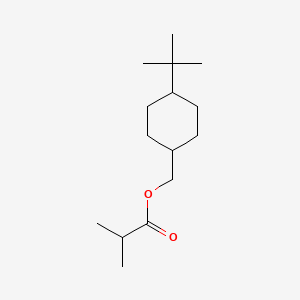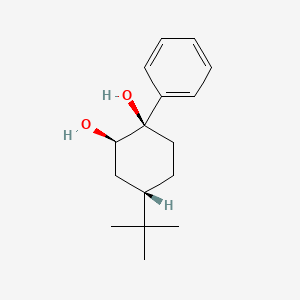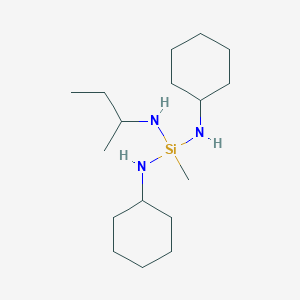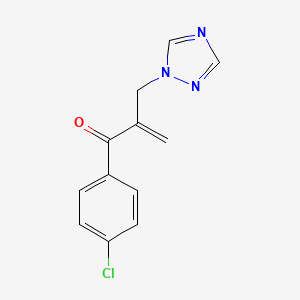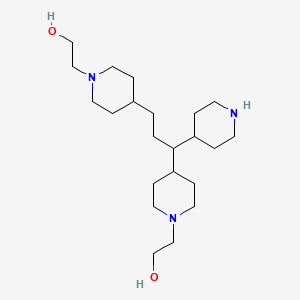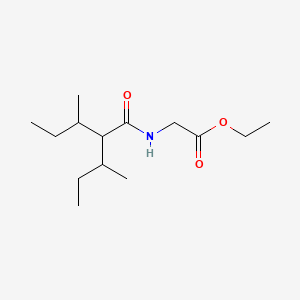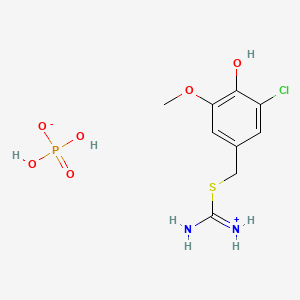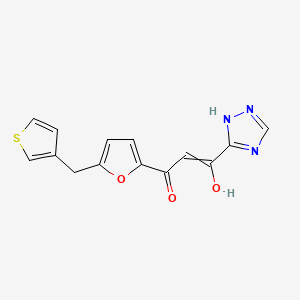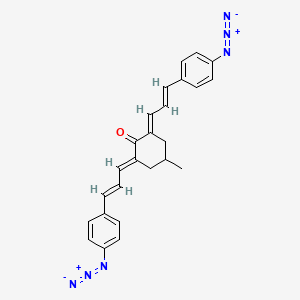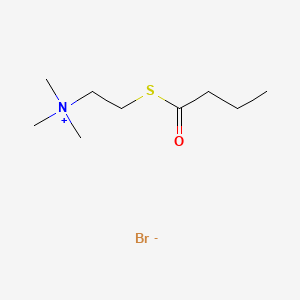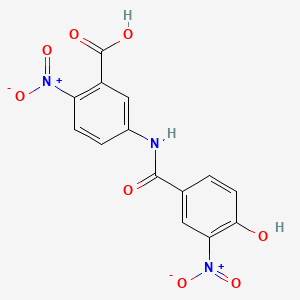
5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid: is a complex organic compound characterized by the presence of nitro and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of a precursor benzoic acid derivative, followed by amide formation and further nitration. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s ability to undergo redox reactions makes it useful in biological assays and studies related to oxidative stress and cellular metabolism.
Medicine
Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting specific enzymes or pathways.
Industry
In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3-nitrobenzoic acid
- 2-Amino-5-nitrobenzoic acid
- 3,5-Dinitrobenzoic acid
Uniqueness
Compared to similar compounds, 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its dual nitro groups and hydroxyl group make it particularly versatile for various applications.
Propiedades
Número CAS |
85136-66-9 |
|---|---|
Fórmula molecular |
C14H9N3O8 |
Peso molecular |
347.24 g/mol |
Nombre IUPAC |
5-[(4-hydroxy-3-nitrobenzoyl)amino]-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H9N3O8/c18-12-4-1-7(5-11(12)17(24)25)13(19)15-8-2-3-10(16(22)23)9(6-8)14(20)21/h1-6,18H,(H,15,19)(H,20,21) |
Clave InChI |
KARHQWSVPLKNBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


